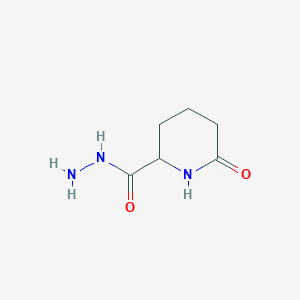

6-Oxopiperidine-2-carbohydrazide

Beschreibung

6-Oxopiperidine-2-carbohydrazide is a heterocyclic compound featuring a six-membered piperidine ring with a ketone group at position 6 and a carbohydrazide (-CONHNH₂) moiety at position 2. This structure combines the rigidity of the piperidine ring with the reactive hydrazide group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The parent compound, 6-Oxopiperidine-2-carboxylic acid, is associated with penicillin V biosynthesis in Penicillium chrysogenum fermentations .

Eigenschaften

IUPAC Name |

6-oxopiperidine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-9-6(11)4-2-1-3-5(10)8-4/h4H,1-3,7H2,(H,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZSNAOESKLCCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333155 | |

| Record name | 6-oxopiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88193-28-6 | |

| Record name | 6-oxopiperidine-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

6-Oxopiperidine-2-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of piperidine-2,6-dione with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 6-Oxopiperidine-2-carbohydrazide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and optimized to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

6-Oxopiperidine-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can react with the carbohydrazide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Metabolism

6-Oxopiperidine-2-carbohydrazide is a derivative of pipecolic acid, characterized by its keto group at the 6-position. It plays a crucial role in the metabolic pathways associated with lysine. Specifically, it is identified as a metabolite that accumulates in patients with PDE, a rare genetic disorder that affects lysine metabolism. The compound is formed through the oxidation of 6-hydroxypipecolate, an intermediate in the lysine degradation pathway .

Biomarker for Pyridoxine-Dependent Epilepsy

One of the most significant applications of 6-oxopiperidine-2-carbohydrazide is its role as a biomarker for pyridoxine-dependent epilepsy (PDE). Research indicates that this compound accumulates in the blood, plasma, urine, and cerebrospinal fluid (CSF) of affected individuals. A study demonstrated that 6-oxo-PIP concentrations were significantly higher in urine samples from PDE patients compared to controls, with levels reaching up to 156.8 μmol/mg creatinine .

| Sample Type | Mean Concentration (μmol/mg creatinine) |

|---|---|

| Urine | 156.8 |

| Plasma | 2.7 ± 0.1 |

| CSF | Not specified |

The stability of 6-oxo-PIP at room temperature makes it particularly suitable for newborn screening programs aimed at early diagnosis of PDE, which is crucial for effective treatment .

Association with Penicillin Production

Another notable application of 6-oxopiperidine-2-carbohydrazide is its association with penicillin production in Penicillium chrysogenum. Studies have shown that this compound can influence the biosynthesis of penicillin V during fermentation processes . The relationship between this metabolite and antibiotic production highlights its potential utility in biotechnological applications.

Case Study: Newborn Screening for PDE

A recent study focused on developing a newborn screening method incorporating 6-oxo-PIP as a biomarker for PDE. Researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify levels of 6-oxo-PIP in dried blood spots from newborns. The findings indicated that early detection using this biomarker could significantly improve clinical outcomes by facilitating timely intervention .

Case Study: Metabolomics Approach

In another investigation employing untargeted metabolomics, researchers identified 6-oxo-PIP as a key biomarker for diagnosing ALDH7A1-related disorders alongside other metabolites like 2-opropylpiperidine-2-carboxylic acid (2-OPP). The study demonstrated that both biomarkers could effectively distinguish between affected individuals and healthy controls across various biological matrices including plasma and urine .

Wirkmechanismus

The mechanism of action of 6-Oxopiperidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Piperidine Derivatives

Piperidine derivatives are widely studied due to their conformational flexibility and bioactivity. Key analogs include:

Key Differences :

Piperazine and Quinoline Derivatives

Piperazine (two nitrogen atoms) and quinoline (bicyclic aromatic system) derivatives offer distinct electronic and steric properties:

Key Differences :

- Ring System: Quinoline derivatives (bicyclic) exhibit planar aromaticity, enhancing interactions with DNA or enzymes, whereas piperidine derivatives (monocyclic) offer conformational flexibility .

- Functionality : Piperazine derivatives often show improved solubility and pharmacokinetics due to additional nitrogen atoms, but lack the reactive hydrazide group present in 6-Oxopiperidine-2-carbohydrazide .

Functional Group Analogs: Carboxylic Acids vs. Carbohydrazides

Replacing carboxylic acid (-COOH) with carbohydrazide (-CONHNH₂) significantly alters properties:

Impact of Hydrazide Group :

Biologische Aktivität

6-Oxopiperidine-2-carbohydrazide, a compound with the molecular formula C6H11N3O2, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the mechanisms of action, biological effects, and relevant case studies associated with this compound.

Overview of 6-Oxopiperidine-2-carbohydrazide

6-Oxopiperidine-2-carbohydrazide is a derivative of piperidine characterized by the presence of both a ketone and a carbohydrazide functional group. Its synthesis typically involves the reaction of piperidine-2,6-dione with hydrazine hydrate under controlled conditions, often in organic solvents like ethanol or methanol.

The biological activity of 6-Oxopiperidine-2-carbohydrazide is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Cellular Interaction : It can form hydrogen bonds and coordinate with metal ions, influencing cellular processes such as proliferation and apoptosis.

- Signaling Pathway Modulation : Research indicates that it may regulate critical signaling pathways involved in tumor progression and cell migration.

Antimicrobial Properties

Studies have indicated that 6-Oxopiperidine-2-carbohydrazide exhibits significant antimicrobial activity. This property is essential for its potential application in treating infections caused by resistant strains of bacteria. The compound's ability to disrupt bacterial cell walls and inhibit growth has been documented in several studies.

Anticancer Activity

The anticancer potential of 6-Oxopiperidine-2-carbohydrazide is particularly noteworthy. It has been observed to affect pathways integral to tumor growth, such as:

- Regulation of Apoptosis : By modulating apoptotic pathways, the compound can induce cell death in cancer cells.

- Inhibition of Cell Proliferation : It has been shown to slow down the proliferation of various cancer cell lines through cell cycle arrest mechanisms .

Case Studies and Research Findings

-

Quantitative Analysis in Patients : A study involving patients diagnosed with PDE-ALDH7A1 highlighted the elevated levels of 6-Oxopiperidine-2-carbohydrazide in plasma and urine compared to control samples. This suggests its potential role as a biomarker for certain metabolic disorders .

Sample Type Mean Concentration (μmol/mmol creatinine) Urine 117.4 Plasma 7.5 - In Silico Predictions : Computer-aided estimations have predicted various biological activity profiles for the compound, including potential teratogenic and carcinogenic effects. These predictions are based on structural similarities with known active compounds .

- Therapeutic Potential : The compound has been investigated for its ability to act as a drug candidate due to its interaction with biological targets relevant to disease pathways, indicating its promise in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.